molecular formula C9H7IN2O B1392903 4-Iodo-3-methoxy-1,5-naphthyridine CAS No. 1261365-88-1

4-Iodo-3-methoxy-1,5-naphthyridine

Cat. No.: B1392903
CAS No.: 1261365-88-1
M. Wt: 286.07 g/mol
InChI Key: KULFYCCJHFTAJE-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-1,5-naphthyridine is a halogenated heterocyclic aromatic organic compound with the molecular formula C9H7IN2O and a molecular weight of 286.07 g/mol. This compound features an iodine atom at the 4-position, a methoxy group at the 3-position, and a naphthyridine core structure, which is a fused ring system consisting of two benzene rings and two pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methoxy-1,5-naphthyridine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of 3-methoxy-1,5-diaminopyridine with an appropriate iodinating agent, such as iodine or N-iodosuccinimide (NIS), under controlled conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, at elevated temperatures to facilitate the formation of the naphthyridine ring system.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Process optimization, including the use of catalysts and green chemistry principles, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methoxy-1,5-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the iodine and methoxy groups, which can act as directing groups in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic substitution reactions can be facilitated by reagents like nitric acid (HNO3) or acyl chlorides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted naphthyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Iodo-3-methoxy-1,5-naphthyridine has various applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it can be used as a building block for the development of novel compounds with potential biological activity.

Mechanism of Action

The mechanism by which 4-Iodo-3-methoxy-1,5-naphthyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The iodine and methoxy groups can influence the binding affinity and selectivity of the compound towards its molecular targets.

Comparison with Similar Compounds

4-Iodo-3-methoxy-1,5-naphthyridine can be compared with other similar compounds, such as 3-iodo-1,5-naphthyridine and 4-iodo-3-hydroxy-1,5-naphthyridine. These compounds share the naphthyridine core structure but differ in the position and type of substituents. The presence of the methoxy group in this compound enhances its chemical stability and reactivity compared to its analogs.

Properties

IUPAC Name

4-iodo-3-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-13-7-5-12-6-3-2-4-11-9(6)8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULFYCCJHFTAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=CC=NC2=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679119
Record name 4-Iodo-3-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-88-1
Record name 1,5-Naphthyridine, 4-iodo-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-3-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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